
TAK-448
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TAK-448 es un agonista potente y completo del receptor KISS1 (KISS1R). Se ha investigado por sus efectos sobre la infertilidad femenina y el hipogonadismo. El compuesto está estrechamente relacionado con la kisspeptina, un péptido involucrado en la regulación de la función reproductiva.
Métodos De Preparación
Rutas Sintéticas:: TAK-448 es un nonapéptido sintético. Aquí hay una representación simplificada de su secuencia:
Ac-d-Tyr-Hyp-NTF-Aza-Gly-L-Arg(Me)-Trp-NH2
Ac: N-terminal acetilado
d-Tyr: D-tirosina
Hyp: Hidroxiprolina
NTF: Aza-Gly-Leu-Arg(Me)-Trp
NH2: C-terminal
Condiciones de Reacción:: La ruta sintética exacta y las condiciones de reacción para this compound se han descrito en la literatura científica . Muestra una excelente solubilidad en agua, lo que es ventajoso para sus posibles aplicaciones terapéuticas.
Análisis De Reacciones Químicas
TAK-448 experimenta varias reacciones, incluyendo oxidación, reducción y sustitución. Los reactivos y condiciones comunes utilizados en estas reacciones están documentados en estudios de investigación. Los principales productos formados a partir de estas reacciones contribuyen a sus propiedades farmacológicas.
Aplicaciones Científicas De Investigación
Introduction to TAK-448
This compound is an investigational oligopeptide analog of kisspeptin-54, a naturally occurring ligand that plays a crucial role in regulating reproductive hormone secretion. This compound has garnered attention for its potential applications in various medical fields, particularly in oncology and endocrinology. The following sections will detail the scientific research applications of this compound, supported by comprehensive data tables and case studies.
Oncology
Mechanism of Action
this compound functions primarily as a kisspeptin receptor agonist, which has been shown to suppress androgen hormones such as testosterone and luteinizing hormone. This suppression is beneficial in treating prostate cancer, where elevated levels of these hormones can stimulate tumor growth.
Clinical Studies
A Phase 1 study involving healthy subjects and prostate cancer patients demonstrated that this compound effectively reduced testosterone levels to below castration ranges. In this study, patients receiving a 24 mg dose experienced significant reductions in prostate-specific antigen levels, indicating a therapeutic response against prostate cancer .
Pharmacokinetics
The pharmacokinetic profile of this compound shows a dose-proportional exposure with a median terminal elimination half-life ranging from 1.4 to 5.3 hours. The compound's rapid onset of action and sustained effects make it a strong candidate for further clinical development .
Endocrinology
Hypogonadotropic Hypogonadism
this compound has been investigated for its potential to treat hypogonadotropic hypogonadism in overweight or obese males with type 2 diabetes mellitus. A Phase 2a study assessed different dosing regimens to evaluate the effects on serum testosterone levels. Results indicated that even low doses could significantly stimulate testosterone production .
Case Study: Type 2 Diabetes Mellitus
In a clinical trial involving male subjects diagnosed with type 2 diabetes, administration of this compound resulted in improved testosterone levels, which are often low in diabetic patients. This improvement is crucial as low testosterone is associated with increased cardiovascular risks among this population .
Metabolic Disorders
Non-Alcoholic Fatty Liver Disease (NAFLD)
Recent research has explored the repurposing of this compound for treating conditions like NAFLD and non-alcoholic steatohepatitis (NASH). Animal models demonstrated that this compound treatment led to significant reductions in liver triglycerides, blood glucose levels, and insulin resistance, suggesting its potential utility in managing metabolic disorders .
Data Summary
Mecanismo De Acción
TAK-448 ejerce sus efectos uniéndose a KISS1R. Esta interacción activa las vías de señalización descendentes, influyendo en última instancia en la liberación de la hormona luteinizante (LH). Se necesitan más estudios para dilucidar completamente su mecanismo.
Comparación Con Compuestos Similares
TAK-448 destaca por su estructura específica y su potente agonismo de KISS1R. Si bien existen compuestos similares, ninguno imita con precisión sus propiedades.
Actividad Biológica
TAK-448, also known as RVT-602, is a synthetic kisspeptin analog that has garnered attention for its potential therapeutic applications, particularly in androgen-deprivation therapy (ADT) for prostate cancer. This article provides a detailed overview of the biological activity of this compound, including its pharmacokinetics, efficacy in preclinical studies, and implications for clinical use.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized through various studies, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME).
Key Findings:
- Absorption: this compound exhibits significant systemic absorption when administered subcutaneously (SC). In dogs, the bioavailability was found to be approximately 92.4% after SC administration, indicating minimal first-pass metabolism. In contrast, rats showed a lower bioavailability of 66.3%, suggesting a notable first-pass effect due to SC metabolism by skin proteases .
- Metabolism: The compound is subject to non-linear pharmacokinetics. For instance, after SC administration in rats at doses of 0.1 mg/kg and 1 mg/kg, the area under the curve (AUC) increased less than proportionally with dose escalation. At 10 mg/kg, both the maximum concentration (Cmax) and AUC decreased, highlighting complex metabolic interactions .
- Elimination Half-Life: The half-life of this compound varies significantly based on the route of administration. In healthy subjects, it ranged from 1.4 to 5.3 hours following SC injection .
Parameter | Value |
---|---|
Bioavailability (Dogs) | 92.4% |
Bioavailability (Rats) | 66.3% |
Half-Life | 1.4 - 5.3 hours |
Efficacy in Preclinical Models
This compound has been evaluated in multiple preclinical models for its efficacy in reducing testosterone levels and inhibiting tumor growth.
Case Study: Prostate Cancer Models
In a study utilizing the rat VCaP xenograft model—replicating both androgen-sensitive and castration-resistant phases—this compound demonstrated superior anti-tumor effects compared to leuprolide (TAP-144), another GnRH analog:
- Testosterone Reduction: this compound treatment resulted in a significant decrease in intratumoral dihydrotestosterone levels, which is critical for prostate cancer progression.
- Tumor Growth Inhibition: The compound showed more profound reductions in plasma testosterone and prostate-specific antigen (PSA) levels than leuprolide, suggesting enhanced efficacy as an ADT agent .
Pharmacokinetic/Efficacy Correlation Analysis:
The analysis indicated that this compound's ability to lower testosterone levels was associated with its pharmacokinetic properties. For example:
- After administration of this compound at varying doses, testosterone levels dropped below baseline within hours and remained suppressed over time .
Clinical Implications
The promising results from preclinical studies have led to clinical evaluations of this compound's safety and efficacy in humans:
Phase 1 Studies:
Two phase 1 studies assessed the safety profile and pharmacodynamics of this compound:
Q & A
Basic Research Questions
Q. What is the molecular mechanism of TAK-448 in regulating the hypothalamic-pituitary-gonadal (HPG) axis?
this compound, a synthetic kisspeptin analog, acts as a potent agonist of the KISS1R receptor. Its mechanism involves binding to KISS1R, which stimulates gonadotropin-releasing hormone (GnRH) neurons, leading to downstream release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, chronic exposure induces desensitization of the HPG axis, resulting in suppressed testosterone (T) levels. This biphasic effect is critical for its therapeutic use in hormone-dependent cancers like prostate cancer .
Q. How does this compound achieve prolonged suppression of testosterone compared to endogenous kisspeptin?
this compound incorporates structural modifications (e.g., D-Tyr, methylated arginine) that enhance resistance to proteolytic degradation and improve receptor binding affinity. These modifications extend its half-life in vivo and amplify its sustained suppressive effects on T levels, as demonstrated in rat models and clinical trials .
Advanced Research Questions
Q. What experimental methodologies are recommended for analyzing this compound’s nonlinear pharmacokinetics after subcutaneous administration?
Nonlinear pharmacokinetics in rats (e.g., reduced AUC at higher doses) arise from subcutaneous first-pass metabolism mediated by serine proteases. Key methodologies include:
- LC-MS/MS quantification of this compound and its metabolite M-I in plasma .
- Radiolabeled [¹⁴C]this compound to track absorption and metabolism in skin homogenates .
- Protease inhibitor coadministration (e.g., AEBSF for serine proteases) to restore systemic absorption and validate metabolic pathways .
Species differences (e.g., linear PK in dogs/monkeys vs. nonlinear in rats) highlight the need for interspecies metabolic profiling .
Q. How do structural modifications in this compound influence its receptor binding and Gq protein coupling?
Cryo-EM studies of KISS1R-TAK-448 complexes reveal that this compound’s modified residues (e.g., Hyp, Aza-Gly) stabilize interactions with KISS1R’s extracellular loops and transmembrane domains. This induces a unique receptor conformation that enhances Gq coupling efficiency compared to endogenous KP-10. These structural insights guide rational design of analogs with improved potency and selectivity .
Q. What contradictions exist between in vitro and in vivo metabolic data for this compound?
In vitro rat skin homogenate studies show this compound is metabolized by serine proteases (t₁/₂ = 14.4 min), but in vivo data reveal dose-dependent enhancement of subcutaneous metabolism not predicted by in vitro models. This discrepancy suggests enzyme activation (e.g., zymogen conversion) occurs in vivo at high doses, complicating extrapolation to clinical settings .
Q. How can pharmacokinetic-pharmacodynamic (PK/PD) modeling optimize this compound dosing in prostate cancer models?
PK/PD models integrating hormone-dependent (LH/FSH suppression) and hormone-independent (direct tumor inhibition) pathways have been validated in VCaP xenograft rats. Key parameters include:
- EC₅₀ values : 0.1–1 mg/kg for hormone suppression vs. ~1000× higher for direct tumor effects .
- Dosing regimens : Intermittent dosing minimizes tachyphylaxis while maintaining castration-range T levels .
Q. Translational Research Challenges
Q. What are the limitations of extrapolating this compound’s subcutaneous metabolism from rodents to humans?
Rat studies show nonlinear PK due to high subcutaneous protease activity, but dogs/monkeys exhibit linear PK due to lower metabolic capacity. Human trials must account for interspecies differences in enzyme expression (e.g., kallikrein, plasmin) and optimize formulations (e.g., slow-release depots) to mitigate first-pass metabolism .
Q. How do conflicting results from this compound and ORX in GnRH pathway regulation inform therapeutic strategies?
this compound reduces FSH/LH mRNA and protein levels, whereas ORX increases them. This divergence highlights this compound’s unique ability to induce HPG axis desensitization, making it preferable for sustained hormone suppression in prostate cancer. Comparative studies using dual RNA-seq and hormone profiling are recommended to dissect pathway-specific effects .
Propiedades
Número CAS |
1234319-68-6 |
---|---|
Fórmula molecular |
C58H80N16O14 |
Peso molecular |
1225.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,4R)-1-[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C58H80N16O14/c1-30(2)22-42(51(82)66-40(16-11-21-63-57(61)62-5)50(81)67-41(49(60)80)25-35-28-64-39-15-10-9-14-38(35)39)70-58(88)73-72-53(84)43(23-33-12-7-6-8-13-33)69-55(86)48(31(3)75)71-52(83)44(27-47(59)79)68-54(85)46-26-37(78)29-74(46)56(87)45(65-32(4)76)24-34-17-19-36(77)20-18-34/h6-10,12-15,17-20,28,30-31,37,40-46,48,64,75,77-78H,11,16,21-27,29H2,1-5H3,(H2,59,79)(H2,60,80)(H,65,76)(H,66,82)(H,67,81)(H,68,85)(H,69,86)(H,71,83)(H,72,84)(H3,61,62,63)(H2,70,73,88)/t31-,37-,40+,41+,42+,43+,44+,45-,46+,48+/m1/s1 |
Clave InChI |
MWXWMWSUUYXMRA-GRKBUMBKSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C4CC(CN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](CC5=CC=C(C=C5)O)NC(=O)C)O)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C4CC(CN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O |
Secuencia |
One Letter Code: Ac-Y-Hyp-NTFGLRW-NH2 |
Sinónimos |
MVT-602 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.